HNS-32

Description

Properties

CAS No. |

186086-10-2 |

|---|---|

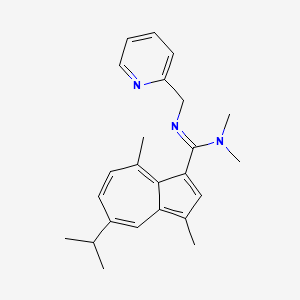

Molecular Formula |

C24H29N3 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N,N,3,8-tetramethyl-5-propan-2-yl-N'-(pyridin-2-ylmethyl)azulene-1-carboximidamide |

InChI |

InChI=1S/C24H29N3/c1-16(2)19-11-10-17(3)23-21(14-19)18(4)13-22(23)24(27(5)6)26-15-20-9-7-8-12-25-20/h7-14,16H,15H2,1-6H3 |

InChI Key |

VKDSEWRXCPKODE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C(=NCC3=CC=CC=N3)N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HNS 32 HNS-32 N(1),N(1)-dimethyl-N(2)-(2-pyridylmethyl)-5-isopropyl-3,8-dimethylazulene-1-carboxamidine |

Origin of Product |

United States |

Foundational & Exploratory

HNS-32 compound mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of HNS-32

Introduction

This compound, chemically identified as N(1),N(1)-dimethyl-N(2)-(2-pyridylmethyl)-5-isopropyl-3,8-dimethylazulene-1-carboxamidine, is a novel synthetic azulene derivative exhibiting significant cardiovascular protective properties.[1] Its structural similarity to class Ib antiarrhythmic drugs like lidocaine has prompted extensive investigation into its pharmacological profile.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets and physiological effects. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is multifaceted, involving the modulation of key ion channels and signaling pathways in cardiovascular tissues. The compound is recognized as a potent blocker of both sodium (Na+) and calcium (Ca2+) channels in cardiac and vascular smooth muscles.[1][2][3] This dual-channel blockade is central to its observed antiarrhythmic and vasorelaxant effects. Additionally, this compound acts as a potent inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate vascular contraction.[1][2]

1. Cardiovascular Effects:

- Antiarrhythmic Action: In animal models, this compound effectively suppresses ventricular arrhythmias induced by ischemia and reperfusion.[1][2] Electrophysiological studies reveal that it decreases the maximal rate of action potential upstroke (Vmax) and shortens the action potential duration (APD), consistent with Na+ channel inhibition.[1][2]

- Hemodynamic Effects: The compound exhibits negative inotropic (force of contraction) and chronotropic (heart rate) actions. It also prolongs atrioventricular conduction time and enhances coronary blood flow.[1][2]

- Vasorelaxant Action: this compound induces relaxation in various arterial preparations by inhibiting both L-type Ca2+ channel-dependent and independent vascular contraction.[4] Its vasorelaxant effect is independent of the endothelium, cyclic nucleotide pathways (cAMP and cGMP), and K+ channel activation.[4]

2. Molecular Targets:

- Voltage-Gated Sodium (Na+) Channels: Inhibition of these channels in cardiomyocytes is a key contributor to its antiarrhythmic properties.[1][2]

- Voltage-Gated L-type Calcium (Ca2+) Channels: Blockade of these channels in both cardiac and vascular smooth muscle cells leads to negative inotropic effects and vasodilation.[1][4]

- Protein Kinase C (PKC): this compound inhibits PKC-mediated constriction of cerebral and coronary arteries, indicating a direct or indirect interaction with this signaling pathway.[1][2]

Data Presentation

The following tables summarize the quantitative and qualitative data on the pharmacological effects of this compound based on preclinical studies.

Table 1: Summary of Pharmacological Effects of this compound

| Tissue/Model | Observed Effect | Reference |

| Dog & Rat (in vivo) | Potent suppression of ischemia-induced ventricular arrhythmias | [1][2] |

| Isolated Dog & Guinea Pig Cardiac Tissues | Negative inotropic and chronotropic actions | [1][2] |

| Prolonged atrial-His and His-ventricular conduction time | [1][2] | |

| Increased coronary blood flow | [1][2] | |

| Isolated Guinea Pig Ventricular Papillary Muscle | Decreased maximal rate of action potential upstroke (Vmax) | [1][2] |

| Shortened action potential duration (APD) | [1][2] | |

| Isolated Pig Coronary & Rabbit Conduit Arteries | Inhibition of Ca2+ channel-dependent and -independent contractions | [1][2][4] |

| Anesthetized Rats (Oral Administration) | Slow-acting calcium and sodium channel blockade effects | [3] |

| Prolonged PR interval and QRS width (at highest dose) | [3] |

Table 2: Inhibitory Effects of this compound on Vascular Contractions

| Arterial Preparation | Contractile Agent | This compound Effect | Comparative Potency | Reference |

| Isolated Pig Coronary Artery | High KCl, Prostaglandin F2α, U46619, Endothelin-1 | Concentration-dependent inhibition | 5- to 40-times lower than diltiazem | [2] |

| Isolated Rabbit Aorta (endothelium-denuded) | High KCl (80 mM) | Concentration-dependent, full inhibition | - | [4] |

| Noradrenaline (3x10⁻⁶ M) | Concentration-dependent, full inhibition | - | [4] | |

| Phorbol 12,13-dibutyrate (PDBu, 10⁻⁶ M) | Concentration-dependent, full inhibition | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: Assessment of Vasorelaxant Effects in Isolated Rabbit Aorta [4]

-

Tissue Preparation: Aortas are isolated from rabbits and cut into rings. The endothelium is removed by gentle rubbing.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. Changes in isometric tension are recorded.

-

Pre-contraction: The preparations are pre-contracted with a stable, high level of tension using one of the following agents:

-

High Potassium Chloride (KCl, 80 mM) to induce depolarization-mediated contraction.

-

Noradrenaline (NA, 3x10⁻⁶ M) to activate adrenergic receptors.

-

Phorbol 12,13-dibutyrate (PDBu, 10⁻⁶ M) to directly activate Protein Kinase C.

-

-

Drug Application: Once a stable contraction is achieved, this compound is added cumulatively in increasing concentrations to determine its relaxant effect.

-

Control Experiments: The protocol is repeated with control compounds like nifedipine (a Ca2+ channel blocker) and nitroglycerin (a vasodilator). The influence of adenylate cyclase inhibitors, guanylate cyclase inhibitors, and K+ channel blockers on the this compound effect is also tested to elucidate the mechanism.

Protocol 2: Investigation of Coronary Relaxant Action in Isolated Pig Coronary Artery [2]

-

Tissue Preparation: Left anterior descending coronary arteries are isolated from pigs.

-

Mounting and Equilibration: Arterial rings are mounted in organ baths for isometric tension recording, similar to the rabbit aorta protocol.

-

Induction of Contraction: Sustained contractions are evoked by various spasmogens, including high KCl, prostaglandin F2α, the thromboxane A2 mimetic U46619, and endothelin-1.

-

Inhibitory Concentration Assessment: this compound is added in a concentration-dependent manner to assess its inhibitory potency against each spasmogen.

-

Mechanism Probing: The role of Ca2+ channels is investigated by adding excess Ca2+ to the bath to see if it can counteract the this compound-induced inhibition of high KCl-induced contraction. The effect on phorbol ester-induced contraction is also measured to assess PKC inhibition.

Protocol 3: Electrophysiological Studies in Isolated Guinea Pig Ventricular Papillary Muscle [1][2]

-

Tissue Preparation: Papillary muscles are dissected from the right ventricle of guinea pigs.

-

Electrophysiological Recording: The preparation is placed in a tissue bath and superfused with Tyrode's solution. Standard glass microelectrodes are used to impale the cardiac cells and record transmembrane action potentials.

-

Stimulation: The muscle is stimulated at a constant frequency (e.g., 1 Hz).

-

Parameter Measurement: Key action potential parameters are measured before and after the application of this compound, including:

-

Maximal rate of depolarization (Vmax), an indicator of Na+ channel activity.

-

Action Potential Duration (APD) at different levels of repolarization (e.g., APD50, APD90).

-

-

Data Analysis: Changes in these parameters following this compound administration are quantified to characterize its effect on cardiac ion channels.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound.

Caption: Proposed Mechanism of this compound in Vascular Smooth Muscle.

Caption: Experimental Workflow for this compound Vasorelaxant Activity.

References

- 1. A review of this compound: a novel azulene-1-carboxamidine derivative with multiple cardiovascular protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardiovascular effects of orally administered this compound, an originally synthesized azulene-1-carboxamidine derivative, assessed in the in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel azulene-1-carboxamidine derivative, inhibits nifedipine-sensitive and -insensitive contraction of the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

HNS-32: A Novel Cardiovascular Protective Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

HNS-32, chemically identified as N(1),N(1)-dimethyl-N(2)-(2-pyridylmethyl)-5-isopropyl-3,8-dimethylazulene-1-carboxamidine, is a novel synthetic azulene derivative with significant potential as a cardiovascular protective agent.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical data from various animal models, and detailed experimental protocols. The primary therapeutic actions of this compound stem from its ability to modulate key ion channels and signaling pathways involved in cardiac and vascular function, positioning it as a promising candidate for the treatment of cardiac arrhythmias and vasospastic disorders.

Core Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting ion channels and protein kinases crucial for cardiovascular homeostasis. Its principal effects are attributed to the blockade of both inward sodium (Na+) and calcium (Ca2+) channel currents in cardiac and vascular smooth muscle cells.[1][2] Furthermore, this compound is a potent inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways mediating vascular contraction.[1][2]

The combined effect of Na+ and Ca2+ channel blockade contributes to its antiarrhythmic properties by decreasing the maximal rate of action potential upstroke (Vmax) and shortening the action potential duration (APD) in ventricular papillary muscle.[1][2] In vascular smooth muscle, the inhibition of Ca2+ channels and PKC-mediated pathways leads to vasorelaxation, increased coronary blood flow, and a reduction in blood pressure.[1][3][4]

Signaling Pathway of this compound in Vascular Smooth Muscle

Caption: this compound signaling pathway in vascular smooth muscle cells.

Preclinical Efficacy Data

The cardiovascular protective properties of this compound have been evaluated in a range of in vivo and in vitro animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Cardiovascular Effects of Orally Administered this compound in Rats

| Dose of this compound (mg/kg, p.o.) | Change in Heart Rate | Change in Mean Blood Pressure | PR Interval Prolongation | QRS Width Prolongation |

| 1-10 | Decrease | Decrease | Yes | Yes (at highest dose) |

Data extracted from studies on pentobarbital-anesthetized rats.[3][4]

Table 2: Electrophysiological Effects of this compound in Isolated Guinea Pig Myocardium

| Concentration of this compound (mol/l) | Effect on Vmax of Action Potential | Effect on Action Potential Duration (APD) |

| 10⁻⁶ - 10⁻⁴ | Concentration-dependent decrease | No effect at 10⁻⁶ - 10⁻⁵ mol/l, significant shortening at 10⁻⁴ mol/l |

Vmax: Maximum rate of rise of action potential.[2]

Table 3: Effects of this compound on Isolated Cardiac and Vascular Tissues

| Tissue Preparation | Species | Key Findings |

| Cardiac Tissues | Dog, Guinea Pig | Negative inotropic and chronotropic actions, prolonged atrial-His and His-ventricular conduction time, increased coronary blood flow.[1][2] |

| Ventricular Papillary Muscle | Guinea Pig | Decreased maximal rate of action potential upstroke (Vmax), shortened action potential duration (APD).[1][2] |

| Coronary and Conduit Arteries | Pig, Rabbit | Inhibition of both Ca2+ channel-dependent and -independent contractions.[1][2] |

| Aorta | Rabbit | Inhibition of nifedipine-sensitive and -insensitive contraction.[5] |

Experimental Protocols

This section details the methodologies employed in the key experiments to elucidate the cardiovascular protective properties of this compound.

In Vivo Assessment of Cardiovascular Effects in Rats

Objective: To evaluate the cardiovascular effects of orally administered this compound.

Experimental Workflow:

Caption: Workflow for in vivo cardiovascular assessment in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were anesthetized with pentobarbital.

-

Drug Administration: this compound (1-10 mg/kg) or verapamil (3 mg/kg as a comparator) was administered orally.[3][4]

-

Data Collection: Electrocardiogram (ECG) and blood pressure were continuously monitored.

-

Parameters Measured: Heart rate, mean blood pressure, PR interval, and QRS width were recorded and analyzed.[3][4]

Electrophysiological Studies in Isolated Guinea Pig Papillary Muscle

Objective: To determine the effects of this compound on the action potential of ventricular muscle.

Experimental Workflow:

Caption: Workflow for electrophysiological studies in isolated papillary muscle.

Methodology:

-

Tissue Preparation: Ventricular papillary muscles were isolated from guinea pigs.

-

Experimental Setup: The preparations were superfused with Tyrode's solution and electrically stimulated.

-

Drug Application: this compound was added to the superfusion solution in concentrations ranging from 10⁻⁶ to 10⁻⁴ mol/l.[2]

-

Data Acquisition: Action potentials were recorded using intracellular microelectrodes.

-

Parameters Analyzed: The maximum rate of rise of the action potential (Vmax) and the action potential duration (APD) were measured.[2]

Vasorelaxant Effect in Isolated Rabbit Aorta

Objective: To investigate the vasorelaxant properties of this compound.

Methodology:

-

Tissue Preparation: Aortic rings were prepared from rabbits, with some preparations having the endothelium removed.

-

Contraction Induction: Aortic rings were precontracted with high KCl, noradrenaline, or phorbol 12,13-dibutyrate (PDBu).[5]

-

Drug Application: this compound was added in a cumulative concentration-dependent manner to assess its relaxant effect.

-

Data Measurement: Changes in isometric tension were recorded to quantify the degree of relaxation.

Conclusion and Future Directions

This compound is a promising cardiovascular protective agent with a unique multi-target mechanism of action. Its ability to block both Na+ and Ca2+ channels, coupled with potent PKC inhibition, provides a strong rationale for its development as an antiarrhythmic and vasorelaxant drug. The preclinical data consistently demonstrate its efficacy in relevant animal models. Further investigation, including pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development. The detailed experimental protocols provided herein offer a foundation for future research aimed at further characterizing the therapeutic potential of this novel compound.

References

- 1. A review of this compound: a novel azulene-1-carboxamidine derivative with multiple cardiovascular protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardiovascular effects of orally administered this compound, an originally synthesized azulene-1-carboxamidine derivative, assessed in the in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound, a novel azulene-1-carboxamidine derivative, inhibits nifedipine-sensitive and -insensitive contraction of the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

HNS-32: A Novel Azulene Derivative for Cardiovascular Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HNS-32, chemically identified as N1,N1-dimethyl-N2-(2-pyridylmethyl)-5-isopropyl-3,8-dimethylazulene-1-carboxamidine, is a novel synthetic azulene derivative with significant potential in cardiovascular therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound. It includes detailed experimental protocols for key biological assays, a summary of quantitative data, and visualizations of its proposed mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Discovery and Synthesis

This compound was developed as part of a research program focused on the synthesis and biological evaluation of novel azulene derivatives with cardiovascular protective properties. The three-dimensional structure of this compound is noted to be similar to that of Class Ib antiarrhythmic drugs such as lidocaine and mexiletine.[1] While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of azulene derivatives and carboxamidines.

A potential synthetic approach would likely involve the initial construction of the substituted azulene core, followed by the introduction of the carboxamidine functional group. The synthesis of substituted azulenes can be achieved through various methods, including the reaction of 2H-cyclohepta[b]furan-2-ones with enamines. The carboxamidine moiety could then be formed by reacting an appropriate azulene-1-carboxylic acid derivative with N,N-dimethyl-N'-(2-pyridylmethyl)guanidine or a similar precursor.

Biological Activity and Mechanism of Action

This compound exhibits a range of cardiovascular protective effects, primarily attributed to its potent inhibitory actions on Protein Kinase C (PKC) and its ability to block both sodium (Na+) and calcium (Ca2+) channels in cardiac and vascular smooth muscle cells.[1]

Antiarrhythmic and Vasorelaxant Effects

The compound has been shown to potently suppress ventricular arrhythmias induced by ischemia and reperfusion in animal models.[1] Its vasorelaxant properties are demonstrated by its ability to inhibit contractions in coronary and conduit arteries induced by various stimuli.[1] These effects are a direct consequence of its multi-ion channel blocking capabilities.[1]

Electrophysiological Properties

In isolated cardiac tissues, this compound demonstrates negative inotropic and chronotropic actions, prolongs atrioventricular conduction time, and increases coronary blood flow.[1] Electrophysiological studies on isolated guinea pig ventricular papillary muscle have shown that this compound decreases the maximal rate of action potential upstroke (V̇max) and shortens the action potential duration (APD), consistent with the inhibition of inward Na+ and Ca2+ channel currents.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Species/Tissue | Concentration | Effect | Reference |

| Electrophysiological Effects | ||||

| V̇max | Guinea pig ventricular papillary muscle | 10⁻⁶ - 10⁻⁴ mol/l | Concentration-dependent decrease | [1] |

| Action Potential Duration (APD) | Guinea pig ventricular papillary muscle | 10⁻⁴ mol/l | Shortened | [1] |

| L-type Ca²⁺ current | Isolated guinea pig ventricular myocytes | 10⁻⁶ - 10⁻⁴ mol/l | Concentration-dependent inhibition | [1] |

| Mechanical Effects | ||||

| Inotropic Action | Dog and guinea pig cardiac tissues | - | Negative | [1] |

| Chronotropic Action | Dog and guinea pig cardiac tissues | - | Negative | [1] |

| Vascular Effects | ||||

| Coronary Blood Flow | Dog and guinea pig cardiac tissues | - | Increased | [1] |

| Inhibition of Contraction (High KCl-induced) | Isolated pig coronary arteries | - | ~10% reversal by excess Ca²⁺ | [1] |

| Inhibition of Contraction (Phorbol ester-induced) | Isolated pig coronary arteries | - | ~40% suppression | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Measurement of Vmax and Action Potential Duration in Papillary Muscle

Objective: To determine the effect of this compound on the maximal rate of depolarization and the duration of the action potential in cardiac tissue.

Materials:

-

Isolated papillary muscle from a suitable animal model (e.g., guinea pig).

-

Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 12, Glucose 5.5; gassed with 95% O₂ / 5% CO₂).

-

Glass microelectrodes (filled with 3 M KCl).

-

Stimulator and recording apparatus (amplifier, oscilloscope, data acquisition system).

-

This compound stock solution.

Procedure:

-

Dissect the papillary muscle and mount it in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

-

Allow the muscle to equilibrate for at least 60 minutes, stimulating at a constant frequency (e.g., 1 Hz).

-

Impale a cell with a glass microelectrode to record the intracellular action potential.

-

Record baseline action potentials.

-

Differentiate the action potential signal with respect to time (dV/dt) to obtain the upstroke velocity. The peak of this signal is Vmax.

-

Measure the action potential duration at 90% repolarization (APD₉₀).

-

Introduce this compound into the perfusate at desired concentrations (e.g., 10⁻⁶ to 10⁻⁴ mol/l).

-

Record action potentials at steady-state for each concentration.

-

Analyze the changes in Vmax and APD₉₀ in the presence of this compound compared to baseline.

Patch-Clamp Recording of Na⁺ and Ca²⁺ Currents

Objective: To directly measure the effect of this compound on inward sodium and calcium currents in isolated cardiomyocytes.

Materials:

-

Isolated ventricular myocytes.

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass pipettes.

-

Extracellular and intracellular solutions specific for recording Na⁺ or Ca²⁺ currents.

-

This compound stock solution.

Procedure:

-

Isolate ventricular myocytes using enzymatic digestion.

-

Place the isolated cells in a recording chamber on an inverted microscope.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single myocyte.

-

Apply a voltage-clamp protocol to elicit the desired ion current (e.g., for I_Na, hold at -100 mV and step to various depolarizing potentials; for I_Ca,L, hold at -40 mV and step to various depolarizing potentials).

-

Record baseline currents.

-

Perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

Record the currents in the presence of the compound.

-

Analyze the concentration-dependent inhibition of the peak current amplitude by this compound.

Protein Kinase C (PKC) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on PKC activity.

Materials:

-

Purified PKC enzyme.

-

PKC substrate (e.g., a specific peptide).

-

ATP (radiolabeled or with a specific antibody for detection).

-

Assay buffer.

-

This compound stock solution.

-

Microplate reader or scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC enzyme, and the substrate peptide.

-

Add this compound at a range of concentrations to the reaction wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 10-30 minutes).

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate. This can be done by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP or using an ELISA-based method with a phospho-specific antibody.

-

Calculate the percentage of PKC inhibition at each concentration of this compound and determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Electrophysiological Assessment

Caption: Experimental workflow for electrophysiological assessment.

Conclusion

This compound is a promising azulene derivative with a multi-target mechanism of action that confers significant antiarrhythmic and vasorelaxant properties. Its ability to inhibit PKC and block key ion channels makes it a valuable tool for cardiovascular research and a potential lead compound for the development of novel therapies for cardiac arrhythmias and related disorders. The experimental protocols and data provided in this guide offer a foundation for further investigation into the pharmacological profile and therapeutic potential of this compound.

References

HNS-32: A Potent Inhibitor of Protein Kinase C for Research and Drug Development

An In-depth Technical Guide on the Azulene-1-carboxamidine Derivative, HNS-32, and its potent inhibitory effects on Protein Kinase C (PKC), offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a novel azulene-1-carboxamidine derivative, has emerged as a significant subject of interest within the scientific community due to its potent inhibitory action against Protein Kinase C (PKC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols to facilitate further research and development.

Core Concepts and Mechanism of Action

This compound, chemically identified as N1,N1-Dimethyl-N2-(2-pyridylmethyl)-5-isopropyl-3,8-dimethyl-azulene-1-carboxamidine, demonstrates a marked ability to interfere with PKC-mediated signaling pathways. PKC is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of PKC activity has been implicated in various diseases, making it a compelling target for therapeutic intervention.

The primary mechanism of this compound's inhibitory action involves the modulation of PKC activity, which has been observed through its effects on vascular smooth muscle contraction. Specifically, this compound is recognized as a potent inhibitor of PKC-mediated constriction in cerebral arteries[1]. This suggests that this compound can effectively counteract the physiological responses triggered by PKC activation in the vasculature.

Quantitative Inhibition Data

One of the critical pieces of evidence for this compound's PKC inhibition is its ability to counteract the effects of phorbol esters, which are known activators of PKC. In studies examining vascular contractile responses, this compound demonstrated a substantial reduction in contractions induced by the phorbol ester, phorbol 12,13-dibutyrate.

| Assay Type | Activator | Inhibitor | Observed Inhibition |

| Phorbol Ester-Induced Vascular Contraction | Phorbol 12,13-dibutyrate | This compound | Approximately 40%[1] |

This table summarizes the key quantitative finding regarding this compound's inhibitory effect on PKC-mediated cellular responses. Further research is warranted to establish a detailed profile of its inhibitory constants (IC50 or Ki) against specific PKC isozymes.

Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments.

1. Phorbol Ester-Induced Vascular Contraction Assay

This assay is crucial for assessing the functional inhibition of the PKC pathway in a physiological context.

-

Tissue Preparation:

-

Isolate cerebral arteries from a suitable animal model (e.g., rabbit or rat) and place them in a cold, oxygenated Krebs-Henseleit buffer.

-

Carefully remove adherent connective tissue and cut the arteries into rings of approximately 2-3 mm in length.

-

Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

-

Experimental Procedure:

-

Allow the arterial rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g, with buffer changes every 15-20 minutes.

-

Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.

-

After washing out the KCl and allowing the tissue to return to baseline, pre-incubate the arterial rings with this compound at the desired concentrations for a specified period (e.g., 30 minutes).

-

Induce contraction by adding a PKC activator, such as phorbol 12,13-dibutyrate (PDBu), at a concentration known to elicit a submaximal response (e.g., 1 µM).

-

Record the isometric tension development until a stable plateau is reached.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the PDBu-induced contraction compared to control tissues (without this compound).

-

2. In Vitro Protein Kinase C Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, a general radiometric assay can be adapted to determine its direct inhibitory effect on purified PKC isoforms.

-

Reagents and Materials:

-

Purified recombinant PKC isoforms (e.g., PKCα, PKCβ, PKCγ, etc.)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)

-

Substrate peptide (e.g., Ac-MBP(4-14) or similar)

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

-

-

Experimental Procedure:

-

Prepare a reaction mixture containing the assay buffer, lipid activator, and the specific PKC isoform.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding the substrate peptide and [γ-32P]ATP.

-

Allow the reaction to proceed for a defined time (e.g., 10-15 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the PKC signaling pathway and the experimental workflow for its inhibition.

Caption: Protein Kinase C (PKC) Signaling Pathway and the inhibitory action of this compound.

References

Initial Studies on the Antiarrhythmic Effects of HNS-32: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNS-32, with the chemical name N(1),N(1)-dimethyl-N(2)-(2-pyridylmethyl)-5-isopropyl-3,8-dimethylazulene-1-carboxamidine, is a novel synthetic azulene derivative that has demonstrated significant potential as an antiarrhythmic agent.[1][2] Initial preclinical investigations have revealed its efficacy in suppressing ventricular arrhythmias, suggesting a multifaceted mechanism of action involving the modulation of key cardiac ion channels.[1][3] This technical guide provides an in-depth summary of the foundational studies on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways and experimental workflows.

Core Electrophysiological and Hemodynamic Effects

This compound exhibits electrophysiological properties characteristic of a Class Ib antiarrhythmic drug, with a three-dimensional structure similar to lidocaine and mexiletine.[1] Its primary mechanism is believed to involve the blockage of both inward sodium (Na+) and calcium (Ca2+) channels in cardiac and vascular smooth muscles.[1][4] Additionally, this compound is a potent inhibitor of Protein Kinase C (PKC)-mediated constriction.[1][4] These actions collectively contribute to its antiarrhythmic and vasorelaxant effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound.

Table 1: Electrophysiological Effects of this compound on Guinea Pig Ventricular Papillary Muscle [5]

| Concentration (mol/l) | Effect on Vmax (Maximum Rate of Rise) | Effect on APD50 (Action Potential Duration at 50% Repolarization) |

| 10⁻⁷ | No effect | No effect |

| 10⁻⁶ | Significant, concentration-dependent decrease | No effect (166 ± 7 to 170 ± 6 ms) |

| 10⁻⁵ | Significant, concentration-dependent decrease | No effect (190 ± 5 to 178 ± 3 ms) |

| 10⁻⁴ | Significant, concentration-dependent decrease | Decrease (188 ± 6 to 25 ± 17 ms) |

Table 2: Effects of this compound on L-Type Ca2+ Current in Single Guinea Pig Ventricular Myocytes [5]

| Concentration (mol/l) | Effect on Peak Amplitude of L-Type Ca2+ Current |

| 10⁻⁶ | No effect |

| 10⁻⁵ | Concentration-dependent decrease |

| 10⁻⁴ | Concentration-dependent decrease |

| Extrapolated EC50 | 2.0 x 10⁻⁵ mol/l |

Table 3: In Vivo Antiarrhythmic Efficacy of this compound in Anesthetized Rats with Ischemia-Induced Ventricular Arrhythmias [3]

| Treatment Group | Total PVCs (beats/30 min) | VT Duration (sec) | VT Incidence (%) | VF Incidence (%) |

| Control (Saline) | 2091 ± 225 | 183 ± 33 | 100 | 50 |

| This compound (3 mg/kg) | 656 ± 116 (p < 0.05) | 28 ± 9 (p < 0.05) | 90 (n.s.) | 0 (p < 0.05) |

| This compound (5 mg/kg) | 286 ± 69 (p < 0.05) | 4 ± 2 (p < 0.05) | 40 (p < 0.05) | 0 (p < 0.05) |

| Mexiletine | 936 ± 159 (p < 0.05) | 39 ± 22 (p < 0.05) | 90 (n.s.) | 10 (n.s.) |

Table 4: In Vivo Effects of this compound on Early Reperfusion-Induced Ventricular Arrhythmias in Anesthetized Rats [3]

| Treatment Group | VT Duration (sec) | VT Incidence (%) | VF Incidence (%) | Mortality Rate (%) |

| Control (Saline) | 126 ± 34 | 100 | 100 | 90 |

| This compound (3 mg/kg) | 37 ± 12 (p < 0.05) | 90 (n.s.) | 10 (p < 0.05) | 0 (p < 0.05) |

| This compound (5 mg/kg) | 3 ± 2 (p < 0.05) | 40 (p < 0.05) | 0 (p < 0.05) | 0 (p < 0.05) |

| Mexiletine | 16 ± 9 (p < 0.05) | 80 (n.s.) | 50 (p < 0.05) | 10 (p < 0.05) |

Table 5: Cardiovascular Effects of Orally Administered this compound in Anesthetized Rats [2]

| Treatment | Heart Rate | Mean Blood Pressure | PR Interval | QRS Width |

| Verapamil (3 mg/kg) | Decreased | Decreased | Prolonged | No change |

| This compound (1-10 mg/kg) | Decreased | Decreased | Prolonged | Prolonged at the highest dose |

Experimental Protocols

1. In Vitro Electrophysiological Studies in Guinea Pig Myocardium

-

Tissue Preparation: Guinea pigs were euthanized, and their hearts were excised. Papillary muscles from the right ventricle were isolated and placed in a tissue bath.

-

Superfusion: The preparations were superfused with Tyrode's solution containing (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.45, NaHCO3 12, and glucose 5.5. The solution was gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Electrophysiological Recordings: Standard microelectrode techniques were used to record transmembrane action potentials. Parameters measured included resting potential (RP), overshoot (OS), maximum rate of rise of the action potential upstroke (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

Drug Application: this compound, verapamil, or disopyramide were added to the superfusion solution in increasing concentrations to determine their effects on the action potential parameters.

-

Whole-Cell Patch Clamp: For studying L-type Ca2+ currents, single ventricular myocytes were isolated. The whole-cell patch-clamp technique was employed to measure membrane currents. The holding potential was set to -40 mV, and depolarizing pulses were applied to elicit the L-type Ca2+ current. This compound was applied at various concentrations to assess its inhibitory effect.[5]

2. In Vivo Studies of Ischemia- and Reperfusion-Induced Arrhythmias in Rats

-

Animal Model: Male Sprague-Dawley rats were anesthetized with pentobarbital.

-

Surgical Procedure: A thoracotomy was performed, and the left anterior descending coronary artery was ligated to induce myocardial ischemia. After a period of occlusion, the ligature was released to induce reperfusion.

-

Drug Administration: this compound, mexiletine, or saline (control) was administered intravenously 5 minutes prior to coronary artery occlusion.[3] For oral administration studies, this compound or verapamil was given via gavage.[2]

-

Data Collection: Electrocardiograms (ECG) were continuously monitored to record heart rate and the incidence and duration of ventricular arrhythmias, including premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF). Blood pressure was also monitored.

-

Data Analysis: The total number of PVCs, duration of VT, incidence of VT and VF, and mortality rate were calculated and compared between the different treatment groups. Statistical significance was determined using appropriate tests (e.g., p < 0.05).

Visualizations

Proposed Signaling Pathway of this compound in Cardiomyocytes

Caption: Proposed mechanism of this compound's antiarrhythmic action.

Experimental Workflow for In Vivo Arrhythmia Induction and Drug Testing

Caption: Workflow for ischemia-reperfusion arrhythmia model.

References

- 1. A review of this compound: a novel azulene-1-carboxamidine derivative with multiple cardiovascular protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of orally administered this compound, an originally synthesized azulene-1-carboxamidine derivative, assessed in the in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a novel antiarrhythmic drug, on ventricular arrhythmias induced by coronary artery occlusion and reperfusion in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

The Role of H-NS in Bacterial Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Histone-like Nucleoid-Structuring (H-NS) protein is a global regulator of gene expression in many Gram-negative bacteria, playing a critical role in the silencing of horizontally acquired genes, including those involved in virulence, and in the adaptation to environmental stressors. This technical guide provides an in-depth overview of the core functions of H-NS, detailing its mechanisms of action, its response to environmental cues, and the experimental methodologies used to study its activity. Quantitative data on H-NS binding and gene regulation are presented in structured tables for comparative analysis. Furthermore, detailed protocols for key experimental techniques and visual diagrams of relevant pathways and workflows are provided to facilitate a comprehensive understanding of H-NS-mediated gene regulation.

Core Functions of H-NS in Bacterial Gene Regulation

The H-NS protein is a small, abundant nucleoid-associated protein (NAP) that participates in both the physical organization of the bacterial chromosome and the regulation of a large number of genes.[1] Its primary role is that of a transcriptional repressor, often targeting genes acquired through horizontal gene transfer, which are frequently characterized by a higher AT-content than the resident genome.[2][3] This "xenogeneic silencing" is crucial for bacterial fitness, as it prevents the uncontrolled expression of newly acquired genes that could be detrimental to the host.[2][4]

Mechanism of Gene Silencing

H-NS-mediated gene silencing is achieved through two primary, interconnected mechanisms:

-

DNA Bridging: H-NS is a dimeric protein with a flexible structure that allows it to bind to two distinct DNA segments simultaneously, forming a DNA-H-NS-DNA bridge.[5][6] This can create loops in the DNA, effectively trapping RNA polymerase at the promoter and preventing the initiation of transcription.[5][7] The formation of these bridged complexes is a key aspect of H-NS's role in both gene regulation and nucleoid organization.[7][8]

-

Filament Formation: H-NS can also polymerize along AT-rich DNA sequences, forming rigid nucleoprotein filaments.[7] This stiffening of the DNA can inhibit the binding of RNA polymerase or other transcriptional activators to promoter regions, leading to gene silencing.[7]

The transition between these two states—DNA bridging and filament formation—is influenced by environmental factors and is central to the regulatory function of H-NS.[9]

Role as a Xenogeneic Silencer

A major function of H-NS is to silence the expression of horizontally acquired genes.[2][4][10] These genes, often found in pathogenicity islands, are typically more AT-rich than the core genome, a feature that is preferentially recognized by H-NS.[2][11] By repressing these genes, H-NS helps to integrate newly acquired DNA into the host's regulatory networks and prevents the potentially harmful expression of foreign proteins.[4][10] This function has significant implications for the evolution of bacterial genomes and the emergence of pathogenicity.

H-NS as a Sensor of Environmental Signals

H-NS plays a crucial role in helping bacteria adapt to changing environmental conditions by modulating gene expression in response to stimuli such as temperature and osmolarity.[9][12][13]

Temperature Sensing

Temperature is a key signal for many pathogenic bacteria, indicating entry into a host. H-NS acts as a thermosensor, with changes in temperature affecting its DNA binding properties.[12][14][15] At lower, non-host temperatures (e.g., 25°C), H-NS effectively represses the expression of many virulence genes.[12][16] As the temperature increases to the host temperature (37°C), the ability of H-NS to form higher-order oligomers and bind DNA is reduced, leading to the de-repression of these virulence genes and allowing the bacterium to establish an infection.[12][14] This temperature-dependent regulation is critical for the timely expression of virulence factors.[16][17]

Osmolarity Sensing

H-NS also functions as an osmotic sensor, altering its DNA binding in response to changes in the osmotic environment.[9][18][19] This allows bacteria to control the expression of genes involved in osmoregulation, such as those encoding osmoprotectant uptake systems. The mechanism involves a switch between the filament-forming and DNA-bridging states of H-NS, which is influenced by ionic strength.[9][18]

Quantitative Data on H-NS Function

The following tables summarize key quantitative data related to H-NS binding affinity and its impact on gene expression.

| DNA Sequence | Dissociation Constant (KD) | Hill Coefficient (n) | Reference |

| proU 2xNS | 10.2 ± 0.5 nM | 2.18 ± 0.24 | [7][13] |

| csgD 2xNS | 22.2 ± 0.5 nM | 3.31 ± 0.24 | [7][13] |

| AT control | 56.9 ± 3.0 nM | 2.94 ± 0.45 | [7][13] |

| GC control | 59.8 ± 5.1 nM | 2.10 ± 0.41 | [7][13] |

| proU promoter (specific 10bp sequence) | ~15 nM | Not reported | [2] |

| Gene/Operon | Condition | Fold Change in Expression (Compared to Wild-Type at 25°C) | Reference |

| hly operon (E. coli) | 37°C, highest H-NS concentration | ~20% reduction | [18] |

| hly operon (E. coli) | 25°C, highest H-NS concentration | ~60% reduction | [18] |

| S. typhimurium thermoregulated genes | 25°C to 37°C shift | ≥ 3-fold change for 531 genes | [9] |

| H-NS-dependent thermoregulated genes in S. typhimurium | 25°C to 37°C shift | 408 genes with H-NS-dependent regulation | [9] |

| Cold-inducible gene SO_1648 (S. oneidensis) | 30°C to 15°C shift | 16.72-fold increase | [14] |

| Cold-inducible gene alpA (S. oneidensis) | 30°C to 15°C shift | 9.16-fold increase | [14] |

| Cold-inducible gene SO_2119 (S. oneidensis) | 30°C to 15°C shift | 9.67-fold increase | [14] |

Experimental Protocols

Detailed methodologies for key experiments used to study H-NS function are provided below.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-seq is used to identify the in vivo binding sites of H-NS across the bacterial genome.

1. Cross-linking and Cell Lysis:

- Grow bacterial cultures to the desired optical density.

- Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-30 minutes at room temperature with gentle shaking.

- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

- Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

- Resuspend the cell pellet in lysis buffer containing lysozyme and incubate to degrade the cell wall.

2. Chromatin Shearing:

- Sonicate the cell lysate to shear the chromatin into fragments of 200-500 base pairs. The sonication conditions (power, duration, number of cycles) should be optimized for the specific bacterial species and equipment.

- Centrifuge the sonicated lysate to pellet cell debris. The supernatant contains the soluble chromatin.

3. Immunoprecipitation:

- Pre-clear the chromatin by incubating with protein A/G beads.

- Incubate the pre-cleared chromatin with an antibody specific to H-NS overnight at 4°C with rotation.

- Add protein A/G beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Cross-linking:

- Elute the immunoprecipitated chromatin from the beads using an elution buffer.

- Reverse the cross-links by incubating the eluate at 65°C overnight.

- Treat the samples with RNase A and Proteinase K to degrade RNA and proteins, respectively.

5. DNA Purification and Library Preparation:

- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

- Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

6. Sequencing and Data Analysis:

- Sequence the library on a high-throughput sequencing platform.

- Align the sequencing reads to the reference bacterial genome.

- Use peak-calling algorithms to identify regions of the genome that are enriched for H-NS binding.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the in vitro binding of purified H-NS protein to specific DNA sequences.

1. Probe Preparation:

- Synthesize or PCR-amplify a DNA fragment of interest (typically 50-200 bp).

- Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

- Purify the labeled probe to remove unincorporated label.

2. Binding Reaction:

- In a small reaction volume, combine the labeled DNA probe with varying concentrations of purified H-NS protein.

- Include a binding buffer containing components such as Tris-HCl, KCl, EDTA, DTT, and glycerol to optimize the binding reaction.

- Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow binding to reach equilibrium.

3. Electrophoresis:

- Load the binding reactions onto a non-denaturing polyacrylamide gel.

- Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

4. Detection:

- For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

- For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

5. Analysis:

- Free DNA will migrate faster through the gel, while DNA bound by H-NS will have reduced mobility, resulting in a "shifted" band.

- The intensity of the shifted band increases with increasing protein concentration, allowing for the determination of binding affinity (KD).

RNA-Sequencing (RNA-Seq)

RNA-seq is used to compare the global transcriptomes of wild-type and hns mutant bacteria to identify H-NS-regulated genes.[4][5]

1. RNA Extraction:

- Grow wild-type and hns mutant bacterial cultures under the desired conditions.

- Harvest cells and immediately stabilize the RNA using a reagent such as RNAprotect Bacteria Reagent.

- Extract total RNA using a commercial kit or a standard protocol such as Trizol extraction.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. Ribosomal RNA (rRNA) Depletion:

- Since rRNA constitutes the majority of total RNA, it is typically removed to enrich for messenger RNA (mRNA).

- Use a commercially available rRNA depletion kit that is compatible with bacterial RNA.

3. Library Preparation:

- Fragment the rRNA-depleted RNA.

- Synthesize first-strand cDNA using reverse transcriptase and random primers.

- Synthesize the second strand of cDNA.

- Perform end-repair, A-tailing, and ligation of sequencing adapters.

- Amplify the library by PCR.

4. Sequencing and Data Analysis:

- Sequence the libraries on a high-throughput sequencing platform.

- Perform quality control on the raw sequencing reads and trim adapter sequences.

- Align the reads to the reference bacterial genome.

- Quantify the number of reads mapping to each gene.

- Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the hns mutant compared to the wild-type.

Visualizing H-NS-Mediated Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to H-NS function.

Conclusion

The H-NS protein is a multifaceted regulator that is integral to bacterial survival, adaptation, and evolution. Its ability to silence horizontally acquired genes, particularly those involved in virulence, and to modulate gene expression in response to environmental cues makes it a significant factor in bacterial pathogenesis. A thorough understanding of H-NS function, facilitated by the experimental approaches detailed in this guide, is essential for researchers in microbiology and for professionals involved in the development of novel antimicrobial strategies. The intricate mechanisms of H-NS-mediated gene regulation present potential targets for therapeutic intervention, highlighting the importance of continued research in this area.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. New Insights into Transcriptional Regulation by H-NS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. licorbio.com [licorbio.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. biostate.ai [biostate.ai]

- 6. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]

- 7. A single molecule analysis of H-NS uncouples DNA binding affinity from DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. H-NS is a part of a thermally controlled mechanism for bacterial gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. rna-seqblog.com [rna-seqblog.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 16. ChIP-Seq for Genome-Scale Analysis of Bacterial DNA-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Temperature- and H-NS-Dependent Regulation of a Plasmid-Encoded Virulence Operon Expressing Escherichia coli Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis for osmotic regulation of the DNA binding properties of H-NS proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of the Nucleoid: An In-depth Technical Guide to the Role of H-NS in Bacterial Stress Response

For Researchers, Scientists, and Drug Development Professionals

The histone-like nucleoid-structuring (H-NS) protein is a global transcriptional regulator in Gram-negative bacteria, playing a pivotal role in orchestrating the bacterial response to a myriad of environmental stressors. This technical guide provides a comprehensive overview of the multifaceted role of H-NS in bacterial stress adaptation, with a focus on its molecular mechanisms, regulatory networks, and the experimental methodologies used to elucidate its function. As a key modulator of virulence and survival, H-NS presents a compelling target for the development of novel antimicrobial strategies.

Core Concepts: H-NS as a Molecular Switch in Stress Adaptation

H-NS primarily functions as a transcriptional silencer, binding to AT-rich regions of DNA, which are often found in the promoter regions of stress-response and virulence genes.[1][2] This binding can lead to DNA stiffening and the formation of higher-order nucleoprotein complexes, effectively preventing the transcriptional machinery from accessing these genes under non-stress conditions.[3] Environmental cues, such as shifts in temperature, pH, or osmolarity, can induce conformational changes in H-NS, altering its DNA-binding affinity and oligomerization state, thereby alleviating repression and allowing for the expression of genes necessary for survival.[1][4]

H-NS in Action: Responding to Diverse Environmental Insults

The regulatory influence of H-NS extends across a wide range of stress conditions, enabling bacteria to rapidly adapt and survive in hostile environments.

Temperature Stress

Temperature is a critical environmental signal for many pathogenic bacteria, triggering the expression of virulence factors upon entering a host. H-NS acts as a thermosensor, repressing the expression of these genes at lower, ambient temperatures. As the temperature increases to that of the host (e.g., 37°C), the structure of H-NS is altered, leading to its dissociation from target promoters and the subsequent activation of virulence-associated genes.[4][5] In Salmonella enterica serovar Typhimurium, a shift in temperature from 25°C to 37°C results in the H-NS-dependent upregulation of over 200 genes.[4][5]

Acid Stress

Enteric bacteria frequently encounter acidic environments, such as the stomach. H-NS plays a crucial role in repressing the expression of acid resistance genes, including the glutamate-dependent acid resistance (GAD) system, under neutral pH conditions.[6][7] Upon exposure to acid stress, other regulatory proteins, such as GadX and GadE, are activated and antagonize H-NS-mediated repression, leading to the expression of the GAD system and promoting survival.[7][8]

Osmotic Stress

Bacteria must maintain osmotic homeostasis to survive in environments with varying solute concentrations. H-NS regulates the expression of genes involved in the uptake and synthesis of osmoprotectants. For instance, H-NS represses the proU operon in Escherichia coli, which encodes a high-affinity glycine betaine transporter, under low osmolarity conditions. Increased osmolarity leads to a derepression of the proU operon, allowing the cell to accumulate osmoprotectants and adapt to the hyperosmotic environment.[9]

Oxidative Stress

H-NS has also been implicated in the response to oxidative stress. In Vibrio vulnificus, an hns mutant exhibits reduced survival under oxidative stress conditions, suggesting a role for H-NS in regulating genes involved in detoxifying reactive oxygen species.[10]

Quantitative Insights into H-NS-Mediated Gene Regulation

The following tables summarize quantitative data from various studies, illustrating the significant impact of H-NS on gene expression under different stress conditions.

Table 1: H-NS-Dependent Gene Expression Changes in Response to Temperature Stress in Salmonella Typhimurium *

| Gene | Function | Fold Change (37°C vs 25°C) in Wild-Type | Fold Change (37°C vs 25°C) in hns Mutant |

| hilA | SPI-1 transcriptional activator | 10-fold increase | No significant change |

| invF | SPI-1 transcriptional activator | 8-fold increase | No significant change |

| sicA | SPI-1 chaperone | 12-fold increase | No significant change |

| sipC | SPI-1 translocon component | 15-fold increase | No significant change |

Data synthesized from studies on H-NS-mediated thermoregulation in Salmonella.[2][5]

Table 2: H-NS-Mediated Regulation of Acid Stress Genes in Escherichia coli

| Gene | Function | Fold Change in hns Mutant vs Wild-Type (Neutral pH) |

| gadA | Glutamate decarboxylase | ~12-fold increase[8] |

| gadB | Glutamate decarboxylase | ~30-fold increase[8] |

| gadC | Glutamate/GABA antiporter | ~24-fold increase[8] |

| gadE | Transcriptional activator | ~54-fold increase[8] |

| adiY | Transcriptional regulator | 5-fold increase[11] |

| cadC | Transcriptional regulator | 5-fold increase[11] |

Data compiled from studies on the role of H-NS in acid stress resistance in E. coli.[8][11]

Table 3: Regulation of Virulence Gene Expression by H-NS in Vibrio cholerae

| Gene/Operon | Function | Expression in hns Mutant |

| ctxAB | Cholera toxin | High, nearly constitutive[12] |

| tcp operon | Toxin-coregulated pilus | High, nearly constitutive[12] |

| toxT | Virulence gene regulator | High, nearly constitutive[12] |

Information based on studies of the ToxR regulon in V. cholerae.[12]

Experimental Protocols for Studying H-NS Function

A variety of molecular biology techniques are employed to investigate the role of H-NS in bacterial stress response. Detailed methodologies for key experiments are provided below.

Construction of an hns Deletion Mutant using Lambda Red Recombineering

This method allows for the precise deletion of the hns gene from the bacterial chromosome.[13][14][15]

-

Primer Design: Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance) flanked by 40-50 base pair homology regions corresponding to the upstream and downstream sequences of the hns gene.

-

PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers and a suitable template plasmid (e.g., pKD4).

-

Preparation of Electrocompetent Cells: Grow the recipient bacterial strain containing the pKD46 plasmid (expressing the lambda red recombinase) at 30°C to an OD600 of 0.4-0.6 in SOB medium containing L-arabinose to induce the recombinase. Prepare electrocompetent cells by washing the culture with ice-cold sterile water or 10% glycerol.

-

Electroporation: Electroporate the purified PCR product into the electrocompetent cells.

-

Selection and Verification: Plate the electroporated cells on LB agar containing the appropriate antibiotic to select for mutants. Verify the deletion of the hns gene by PCR using primers flanking the hns locus and by Western blot analysis for the absence of the H-NS protein.

-

Curing of the Helper Plasmid: Cure the temperature-sensitive pKD46 plasmid by incubating the mutant strain at 37°C or 42°C.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of H-NS in vivo.[7][12][16][17]

-

Cross-linking: Grow bacterial cultures to the desired growth phase and under the specific stress condition. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to H-NS overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C. Purify the DNA using a PCR purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent H-NS binding sites.

RNA Sequencing (RNA-Seq)

RNA-seq is a powerful tool for comparing the transcriptomes of wild-type and hns mutant strains to identify H-NS-regulated genes.[18][19][20][21]

-

RNA Extraction: Grow wild-type and hns mutant strains under control and stress conditions. Extract total RNA using a commercial kit or a Trizol-based method. Treat the RNA with DNase to remove any contaminating genomic DNA.

-

rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit.

-

Library Preparation: Construct a cDNA library from the rRNA-depleted RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Perform high-throughput sequencing of the cDNA library.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the reads to the reference genome using a splice-aware aligner.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the wild-type and hns mutant strains under different conditions.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to study the binding of purified H-NS protein to a specific DNA probe.[22][23][24][25]

-

Probe Preparation: Prepare a DNA probe (typically 50-200 bp) corresponding to the putative H-NS binding site. Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with increasing concentrations of purified H-NS protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by imaging systems for non-radioactive probes. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

Visualizing H-NS Regulatory Networks and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to H-NS function.

Caption: H-NS-mediated regulation of the GAD acid resistance system in E. coli.

Caption: A generalized workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Caption: A streamlined workflow for comparative transcriptomics using RNA-Seq.

H-NS as a Target for Drug Development

The central role of H-NS in regulating bacterial stress responses and virulence makes it an attractive target for the development of novel antimicrobial agents.[7] Strategies could focus on developing small molecules that disrupt H-NS oligomerization, interfere with its DNA-binding activity, or modulate its interaction with other regulatory proteins. Such compounds could act as anti-virulence agents, sensitizing pathogenic bacteria to host defenses or conventional antibiotics. Further research into the structure and function of H-NS will be crucial for the rational design of such therapeutic interventions.

Conclusion

H-NS is a master regulator of the bacterial stress response, employing a sophisticated mechanism of transcriptional silencing to control the expression of a vast array of genes. Its ability to sense and respond to environmental cues allows bacteria to adapt and thrive in diverse and often hostile niches. A thorough understanding of H-NS-mediated gene regulation, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of bacterial pathogenesis and for the development of innovative strategies to combat infectious diseases.

References

- 1. Purification of H-NS protein and its regulatory effect on transcription in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Small Nucleoid-Binding Proteins H-NS, HU, and Fis Affect hilA Expression in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. In Vitro Transcription Assay to Quantify Effects of H-NS Filaments on RNA Chain Elongation by RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RT-qPCR based quantitative analysis of gene expression in single bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional Expression of Escherichia coli Glutamate-Dependent Acid Resistance Genes gadA and gadBC in an hns rpoS Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of the nucleoid-associated DNA-binding protein H-NS with the regulatory region of the osmotically controlled proU operon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expression and purification of a putative H-NS nucleoid-associated protein from the phytopathogen Xylella fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovering CsgD Regulatory Targets in Salmonella Biofilm Using Chromatin Immunoprecipitation and High-Throughput Sequencing (ChIP-seq) [jove.com]

- 13. blog.addgene.org [blog.addgene.org]

- 14. Lambda Red Recombineering in Escherichia coli Occurs Through a Fully Single-Stranded Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improving lambda red genome engineering in Escherichia coli via rational removal of endogenous nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pervasive transcription enhances the accessibility of H-NS–silenced promoters and generates bistability in Salmonella virulence gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biostate.ai [biostate.ai]

- 19. rna-seqblog.com [rna-seqblog.com]

- 20. blog.genewiz.com [blog.genewiz.com]

- 21. A Guide for Designing and Analyzing RNA-Seq Data | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 24. researchgate.net [researchgate.net]

- 25. H-NS Is a Novel Transcriptional Modulator of the Ribonucleotide Reductase Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Hexanitrostilbene (HNS) synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Hexanitrostilbene (HNS)

Introduction

2,2',4,4',6,6'-Hexanitrostilbene (HNS), also known by the formula [(O2N)3C6H2CH]2, is a high-performance, heat-resistant explosive organic compound.[1] It presents as a yellow-orange crystalline solid and is highly valued for its thermal stability, with a melting point of approximately 316°C, and its significant insensitivity to impact, friction, and electrostatic sparks.[1][2] These properties make it a critical material for applications demanding high reliability under extreme temperature conditions.

Developed in the 1960s by Kathryn Grove Shipp at the U.S. Naval Ordnance Laboratory, HNS has been integral to aerospace and military programs.[1] Its applications include use in space missions, such as the Apollo Lunar Active Seismic Experiments, as well as in mild detonating fuses (MDF), shielded detonating trains, and as a crystal-modifying additive in melt-cast Trinitrotoluene (TNT) charges to prevent cracking.[1][2] The synthesis and subsequent purification of HNS are critical processes that determine the final product's purity, crystal morphology, and performance characteristics. The crude product of synthesis, known as HNS-I, is often purified and converted into a denser, more desirable crystalline form, HNS-II, which possesses superior handling and flow properties.[2][3]

Synthesis of Hexanitrostilbene (HNS)

The most established method for producing HNS is the oxidative coupling of TNT. While several variations exist, the foundational process involves the reaction of TNT with an oxidizing agent in a suitable solvent system.

The Shipp-Kaplan Synthesis Method

The primary and most widely referenced method for HNS synthesis is the Shipp-Kaplan process, which involves the oxidation of TNT with sodium hypochlorite (NaOCl).[1][4] The reaction proceeds through a two-stage mechanism where TNT first reacts exothermically with NaOCl to form an intermediate, trinitrobenzyl chloride (TNBCl).[4] In the second stage, this intermediate reacts within the basic medium to generate HNS, which precipitates from the solution.[4]

Caption: Reaction pathway for the Shipp-Kaplan synthesis of HNS from TNT.

Experimental Protocol (Adapted from DRDO-Published Method) [5]

-

Preparation of Sodium Hypochlorite (6%): Chlorine gas is passed through a cold (ice-cooled) 10% sodium hydroxide solution (100 g NaOH in 1 liter of water). The resulting solution's strength is verified iodometrically and adjusted to 6% with water.[5]

-

Reaction Setup: A solution of TNT is prepared in a suitable solvent system. While the original Shipp process used a toxic and expensive mixture of tetrahydrofuran (THF) and methanol, a more economical alternative is a 95:5 mixture of ethyl acetate and ethanol.[5][6]

-

Synthesis: The TNT solution is treated with the 6% sodium hypochlorite solution. The reaction temperature is maintained at 3±1°C.[5] The yield and selectivity of the reaction can be significantly improved by maintaining the pH around 10 during the subsequent aging period (approximately 2 hours).[4][7]

-

Isolation and Washing: The precipitated crude HNS is isolated via filtration. The product is then washed with methanol to remove unreacted TNT and other soluble impurities, followed by a water wash.[4][6]

-

Drying: The final product is dried in a vacuum desiccator.[4] This procedure can yield HNS of around 90% purity with a yield of approximately 56%.[5]

Alternative Synthesis Routes

To overcome the relatively low yields of the direct Shipp-Kaplan process, alternative methods have been developed.

-

Two-Stage Synthesis via Hexanitrobibenzyl (HNBB): This process involves two distinct reaction stages. First, TNT is converted to 1,2-dipicrylethane (DPE), also known as hexanitrobibenzyl (HNBB), with yields reported as high as 79%.[6] The isolated HNBB is then oxidized to HNS in a separate step, with yields reaching up to 90%.[8] This two-stage approach can achieve a significantly higher overall TNT-to-HNS yield of 70-75%.[6]

-

Transition Metal-Catalyzed Oxidation: A faster, high-yield process involves oxidizing TNT with a transition metal compound, such as cupric chloride, in a polar aprotic solvent containing a weak base like an alkali metal carboxylate.[6][9]

-

Oxidation with Air/Oxygen: Another method involves reacting TNT with dry air or oxygen in an aprotic solvent in the presence of a carboxylate base. This process can achieve crude yields of up to 65%.[6][8][9]

Caption: Overview of primary synthesis pathways from TNT to HNS.

| Synthesis Method | Oxidizing Agent | Typical Solvents | Key Conditions | Reported Yield | Citations |

| Shipp-Kaplan | Sodium Hypochlorite | THF/Methanol or Ethyl Acetate/Ethanol | Temp: 3-15°C, pH control | 30-56% | [4][5][6][9] |

| Two-Stage | 1. Base (for HNBB) 2. Oxidizing Agent | Varies by stage | Isolation of HNBB intermediate | 70-75% (overall) | [6] |

| Transition Metal | Cupric Chloride, etc. | Polar Aprotic Solvents | Presence of a weak base | High | [6][9] |

| Air/Oxygen Oxidation | Air or Oxygen | Aprotic Solvents | Presence of a carboxylate base | ~65% | [6][8][9] |

Purification of Hexanitrostilbene (HNS)

The crude HNS (HNS-I) obtained from synthesis contains various impurities, including unreacted TNT, HNBB, and trinitrobenzyl alcohol.[2] Purification is essential to enhance thermal stability and achieve the desired physical properties for specific applications. The primary goals of purification are to increase chemical purity and to convert the fine, fluffy HNS-I into the denser, orthorhombic HNS-II crystalline form, which has better flow properties.[2][3]

Caption: General workflow for the recrystallization and purification of HNS.

Solvent Recrystallization Methods

Recrystallization is the most common purification technique, leveraging the low solubility of HNS in most organic solvents compared to its impurities.[2]

Dual-Solvent Recrystallization (Taylor-Oesterling Process)

This method is highly effective for converting HNS-I to HNS-II.[3][10] It uses a continuous extraction apparatus with two solvents: one in which HNS is slightly soluble (acetonitrile) and a higher-boiling non-solvent or precipitant (toluene or xylene).[10][11]

Experimental Protocol: [10][11]

-

Crude HNS-I is placed in an extraction thimble within the apparatus.

-

A mixture of acetonitrile and xylene is heated in a boiling flask below.

-

The more volatile acetonitrile (boiling point: 81°C) vaporizes, leaving the higher-boiling xylene (boiling point: ~140°C) behind.

-

The acetonitrile vapor is condensed and drips through the crude HNS-I, dissolving it.

-

The resulting HNS-acetonitrile solution flows back into the boiling xylene.

-

As the acetonitrile dissolves in the hot xylene, the HNS precipitates out as the denser HNS-II form.

-

The process continues until all the HNS-I has been transferred and recrystallized.

Recrystallization from N,N-Dimethylformamide (DMF)

DMF is another effective solvent for HNS recrystallization.[2] However, the process requires careful control to prevent the formation of large, solid masses of product during cooling, which can complicate handling and filtration.[12]

Experimental Protocol: [12]

-

Dissolve crude HNS-I in hot DMF.

-

Perform a hot filtration to remove any insoluble impurities.

-